molecular formula C8H9ClO B2880388 (4-Chloro-3-methylphenyl)methanol CAS No. 131271-19-7

(4-Chloro-3-methylphenyl)methanol

Cat. No.: B2880388
CAS No.: 131271-19-7
M. Wt: 156.61
InChI Key: ZVUKRMJKVDIQAC-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)methanol, also known as this compound, is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydroxyl group attached to the benzyl position. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chloro-3-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 4-chloro-3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . The reaction typically proceeds under mild conditions and yields the desired alcohol with high purity.

Industrial Production Methods: In industrial settings, 4-chloro-3-methylbenzyl alcohol can be produced on a larger scale using catalytic hydrogenation of 4-chloro-3-methylbenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 4-Chlorobenzyl alcohol
  • 3-Chloro-4-methylbenzyl alcohol
  • 4-Methylbenzyl alcohol

Comparison: (4-Chloro-3-methylphenyl)methanol is unique due to the presence of both a chloro and a methyl group on the benzene ring, which imparts distinct chemical properties compared to its analogs. For instance, 4-chlorobenzyl alcohol lacks the methyl group, while 4-methylbenzyl alcohol lacks the chloro group .

Properties

IUPAC Name

(4-chloro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUKRMJKVDIQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-3-methylbenzoic acid, methyl ester (Lancaster) (29 mmol, 5.40 g) was dissolved in methylene chloride (30 ml) and cooled to 0° C. Diisobutylaluminum hydride (1 M in toluene, 64 ml) was added slowly (over ca. 10 minutes). One hour after complete addition, the reaction was quenched with methanol (64 ml), then poured into ether (500 ml). This mixture was stirred at room temperature 1 hour, filtered through silica gel and Celite®, eluting with addition ether. Concentration afforded 4-chloro-3-methylbenzyl alcohol (23 mmol, 3.53 g) as a solid, which was diluted with methylene chloride (46 ml), combined with Celite® (3.5 g) and MgSO4 (1.5. g), and cooled to 0° C. Pyridinium chlorochromate (45 mmol, 9.67 g) was added over 2-3 minutes. In 1 hour's time, the reaction mixture was filtered through silica and concentrated to afford 4-chloro-3-methylbenzaldehyde as a waxy solid (2.10 g, 47% overall), which was used in the next step.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two

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